(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride
Description
(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride is a chiral amine hydrochloride salt characterized by a trifluoromethyl group and a phenyl substituent on a propan-2-amine backbone. The compound’s stereochemistry (R-configuration) and aromatic phenyl group distinguish it from non-aromatic or racemic analogs. Its molecular formula is C₉H₁₁ClF₃N (free base: C₉H₁₀F₃N, MW 189.18 g/mol), with the hydrochloride salt enhancing solubility for pharmaceutical applications . Key properties include:
Properties
Molecular Formula |
C9H11ClF3N |
|---|---|
Molecular Weight |
225.64 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-2-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-8(13,9(10,11)12)7-5-3-2-4-6-7;/h2-6H,13H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
UNACEMBLKCAJJY-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(F)(F)F)N.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine Hydrochloride
General Synthetic Strategy
The synthesis of (R)-1,1,1-trifluoro-2-phenylpropan-2-amine hydrochloride typically involves the following key steps:
- Starting Materials: Commonly benzylamine or phenyl derivatives and trifluoroacetaldehyde or trifluoromethyl ketones serve as precursors.
- Formation of α-Trifluoromethylated Intermediates: Introduction of the trifluoromethyl group often involves nucleophilic trifluoromethylation of carbonyl compounds.
- Amination and Reduction: Conversion of carbonyl or oxime intermediates into the chiral amine via catalytic hydrogenation or other reduction methods.
- Resolution or Stereospecific Synthesis: Achieving the (R)-enantiomer through chiral catalysts, auxiliaries, or resolution techniques.
- Purification: Isolation of the hydrochloride salt by crystallization or extraction.
Detailed Synthetic Routes
Oximation and Catalytic Hydrogenation Route
One well-documented method starts with 1-phenyl-1-hydroxy-2-propanone, which is reacted with hydroxylamine salts in the presence of a base to form the corresponding oxime intermediate. This oxime is then subjected to catalytic hydrogenation using a nickel-aluminium catalyst mixture to yield the optically active 1-erythro-2-amino-1-phenyl-1-propanol base. The base is subsequently converted to the hydrochloride salt.
Key reaction parameters include:
- Molar ratio of hydroxylamine salt to base adjusted to neutralize acidic counterparts.
- Temperature control between 0 °C and 30 °C.
- Use of organic solvents such as diethyl ether, di-n-butyl ether, toluene, or tetrahydrofuran.
- Extraction and drying steps using sodium sulfate and vacuum evaporation to isolate intermediates.
- Base selection for salt decomposition includes sodium hydroxide or sodium hydrogen carbonate.
- Final extraction solvents for pure amine base include toluene or diethyl ether.
This method allows for high purity and good stereoselectivity of the (R)-enantiomer through control of reaction conditions and catalyst choice.
Nucleophilic Trifluoromethylation of Carbonyl Compounds
Another advanced approach involves the nucleophilic trifluoromethylation of trifluoromethyl ketones using formaldehyde tert-butyl hydrazone under solvent-free conditions. This one-pot, two-step process forms α-hydroxy α-trifluoromethyl diazenes, which can be converted into β-aminoalcohols including (R)-1,1,1-trifluoro-2-phenylpropan-2-amine derivatives.
- High yields (>95%) and purity without chromatographic purification.
- Mild reaction conditions at room temperature.
- Efficient recovery and reuse of tert-butyl hydrazine hydrochloride.
- Scalability and environmental friendliness due to solvent-free conditions.
This method is particularly useful for generating densely functionalized trifluoromethylated building blocks with stereochemical control.
Catalytic Hydrogenation of β-Amino-α-Trifluoromethyl Alcohols
Enantiomerically pure β-amino-α-trifluoromethyl alcohols, precursors to the target amine hydrochloride, can be synthesized by catalytic hydrogenation of imino derivatives using palladium on carbon (Pd/C) under atmospheric hydrogen pressure.
- Reaction in methanol solvent.
- Use of 10% Pd/C catalyst.
- Reaction time approximately 3 hours.
- Product isolation by filtration and chromatographic purification using hexane/dichloromethane mixtures.
- Yields around 90% with retention of stereochemistry.
This approach enables access to both (R)- and (S)-enantiomers with high optical purity.
Industrial and Scale-Up Considerations
Industrial production of (R)-1,1,1-trifluoro-2-phenylpropan-2-amine hydrochloride emphasizes:
- Use of continuous flow reactors for improved reaction control and scalability.
- Optimization of catalyst loading and reaction temperature to maximize yield.
- Automated purification systems for consistent product quality.
- Selection of environmentally benign solvents and reagents to comply with green chemistry principles.
These considerations ensure efficient, reproducible, and cost-effective manufacture of the compound at scale.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances reactivity and stability in various chemical reactions. It is also utilized as a reagent in organic synthesis.
Biology
The compound is investigated for its biological activities, particularly regarding its interaction with enzymes and receptors. The trifluoromethyl group increases lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins.
Medicine
Research is ongoing to explore its therapeutic potential. Notable applications include:
- Antidepressant Activity: Studies show that compounds with similar structures can modulate neurotransmitter levels, potentially alleviating symptoms of depression.
- Anticancer Properties: Preliminary studies indicate that trifluoromethylated compounds may enhance the efficacy of existing chemotherapeutics when used in combination treatments.
Industry
In industrial applications, (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride is used to produce specialty chemicals with unique properties due to the trifluoromethyl group. This includes applications in materials science and chemical manufacturing.
Study 1: Antidepressant Efficacy
A study examining the effects of trifluoromethylated amines on serotonin uptake found that the trifluoromethyl group increased inhibition potency by up to six times compared to non-fluorinated analogs. This suggests a pathway for developing new antidepressants based on this scaffold.
Study 2: Anticancer Synergy
Research explored the combination of (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride with established chemotherapeutics. Results indicated enhanced cell death in cancer cell lines when used alongside other agents, highlighting its potential as an adjuvant therapy.
Mechanism of Action
The mechanism of action of ®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Stereochemical Analogues
Table 1: Key Structural Comparisons
| Compound Name | CAS No. | Molecular Formula | Similarity Score* | Key Features |
|---|---|---|---|---|
| (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine HCl | N/A† | C₉H₁₁ClF₃N | Reference | Phenyl group, R-configuration |
| (S)-1,1,1-Trifluoropropan-2-amine HCl | 125353-44-8 | C₃H₇ClF₃N | 1.00 | S-configuration, no phenyl group |
| (R)-1,1,1-Trifluoro-2-butylamine HCl | 1212120-62-1 | C₄H₉ClF₃N | 0.83 | Butyl chain instead of phenyl |
| 3,3,3-Trifluoropropan-1-amine HCl | 2968-33-4 | C₃H₇ClF₃N | 0.76 | Linear chain, no stereocenter |
*Similarity scores based on Tanimoto coefficients (0–1 scale) from .
Key Observations:
- Stereochemistry : The (S)-enantiomer of trifluoropropan-2-amine hydrochloride (CAS 125353-44-8) has identical functional groups but inverted configuration, which may drastically alter receptor binding in bioactive contexts .
- Substituent Effects : Replacement of the phenyl group with a butyl chain (CAS 1212120-62-1) reduces similarity (0.83), highlighting the phenyl group’s role in π-π interactions for drug-receptor binding .
- Chain Length/Position : Linear analogs like 3,3,3-trifluoropropan-1-amine hydrochloride (CAS 2968-33-4) exhibit lower similarity (0.76), emphasizing the importance of the branched propan-2-amine structure .
Physicochemical Properties
Table 2: Property Comparison
*Free base state; hydrochloride salt likely solid .
Key Observations:
- Solubility: The hydrochloride salt of the phenyl-containing compound likely has lower aqueous solubility than non-aromatic analogs due to hydrophobic phenyl interactions, though improved compared to its free base .
- Stability : The phenyl group may confer sensitivity to oxidative degradation, necessitating stringent storage (e.g., inert atmosphere) compared to aliphatic analogs .
Biological Activity
(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The presence of this group can significantly influence the biological activity of drugs by modifying their interaction with biological targets.
The mechanism by which (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride exerts its effects is primarily through modulation of neurotransmitter systems. Trifluoromethyl-substituted compounds have been shown to interact with various receptors and transporters in the central nervous system.
Key Mechanisms:
- Inhibition of Reuptake: Compounds similar to (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine have been documented to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which can enhance mood and cognitive functions.
- Receptor Interaction: The trifluoromethyl group may facilitate stronger binding to serotonin receptors, potentially leading to increased efficacy in mood disorders.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study demonstrated that administration of (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride resulted in a notable increase in serotonin levels in animal models. This suggests potential utility in treating depression and anxiety disorders.
Case Study 2: Neuroprotective Effects
Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of intracellular signaling pathways that regulate cell survival.
Case Study 3: Anticancer Activity
In vitro studies showed that (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride inhibited the expression of HIF-1α in cancer cell lines. HIF-1α is crucial for tumor growth under hypoxic conditions, making this compound a candidate for further investigation as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
